molecular formula C21H19N5O4 B2443211 2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 941977-64-6

2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide

Número de catálogo: B2443211
Número CAS: 941977-64-6
Peso molecular: 405.414
Clave InChI: XUGCUKOUOUDXGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide is a novel derivative that integrates the oxadiazole and quinazoline scaffolds. This combination is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N6O3C_{19}H_{20}N_6O_3, with a molecular weight of approximately 376.41 g/mol. The structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit substantial antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CS. aureus4 µg/mL

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results demonstrated that while some derivatives displayed cytotoxicity at higher concentrations, others increased cell viability significantly compared to controls .

Table 2: Cytotoxicity Results on L929 Cell Line

Compound NameConcentration (µM)Cell Viability (%)
Compound A10075
Compound B20055
Compound C50120

The proposed mechanism for the antimicrobial activity involves the inhibition of biofilm formation and disruption of bacterial cell membranes. The presence of the -N=CO group in the oxadiazole structure has been linked to enhanced activity against biofilm-associated bacteria . Additionally, quinazoline derivatives have been noted for their ability to inhibit various kinases involved in cancer cell proliferation .

Case Studies

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their activity against cancer cell lines such as MCF-7 and HCT-116. These studies revealed that compounds with similar structural features to our target compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
  • Antimicrobial Screening : In a comparative study of novel oxadiazole derivatives, several compounds were found to outperform traditional antibiotics like ciprofloxacin in inhibiting bacterial growth . This highlights the potential for developing new therapeutic agents based on the oxadiazole framework.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The compound has shown effectiveness against several bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Xanthomonas species

The proposed mechanism for its antimicrobial action includes:

  • Inhibition of biofilm formation: The compound disrupts the ability of bacteria to form biofilms, which are protective layers that bacteria use to shield themselves from antibiotics.
  • Disruption of bacterial cell membranes: It has been suggested that the structural features of the compound allow it to compromise bacterial membrane integrity.

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CS. aureus4 µg/mL

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated variable cytotoxicity depending on concentration:

Table 2: Cytotoxicity Results on L929 Cell Line

Compound NameConcentration (µM)Cell Viability (%)
Compound A10075
Compound B20055
Compound C50120

Study on Quinazoline Derivatives

A series of quinazoline derivatives were synthesized and tested for their activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds with similar structural features to our target compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range.

Antimicrobial Screening

In comparative studies involving novel oxadiazole derivatives, several compounds demonstrated superior efficacy compared to traditional antibiotics like ciprofloxacin in inhibiting bacterial growth. This underscores the potential for developing new therapeutic agents based on the oxadiazole framework.

Propiedades

IUPAC Name

2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-13-6-5-7-15(10-13)23-18(27)11-25-17-9-4-3-8-16(17)20(28)26(21(25)29)12-19-22-14(2)24-30-19/h3-10H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGCUKOUOUDXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.